Bimatoprost is a synthetic prostaglandin analogue used as a topical ophthalmic medication for the treatment of open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP) [National Eye Institute, ].
Bimatoprost is a synthetic analog of prostaglandin F2α, primarily used in ophthalmology to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is also employed cosmetically to enhance eyelash growth. The compound has gained attention for its dual functionality: as a medication to treat eye conditions and as a cosmetic agent to improve the aesthetics of eyelashes. The chemical structure of bimatoprost is characterized by its molecular formula, , and it has a molecular weight of approximately 415.57 g/mol .
In glaucoma, Bimatoprost increases the outflow of aqueous humor, the fluid within the eye, thereby lowering IOP []. The exact mechanism remains under exploration, but it likely involves prostamide receptors and modulation of cellular signaling pathways. For eyelash growth, Bimatoprost may extend the anagen (growth) phase of the hair follicle cycle and increase the number of hairs in the growth phase.
Bimatoprost is generally well-tolerated but can cause eye irritation, eyelid darkening, and dry eyes. It should not be used by pregnant or breastfeeding women due to potential risks.
Studies suggest low systemic toxicity of Bimatoprost.
Information on flammability is not readily available.
Bimatoprost can undergo hydrolysis under extreme pH conditions [].
Bimatoprost undergoes several metabolic transformations after administration, primarily through oxidation, N-deethylation, and glucuronidation. These processes yield a variety of metabolites, with the bimatoprost acid being the most active form. The compound is predominantly eliminated via renal pathways, with about 67% excreted in urine and 25% in feces . The elimination half-life of bimatoprost is approximately 45 minutes when administered intravenously .
Bimatoprost exhibits its biological activity by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. This effect is achieved through mechanisms involving the trabecular meshwork and uveoscleral pathways. Unlike other prostaglandin analogs, bimatoprost does not act on known prostaglandin receptors but mimics endogenous prostamides, which are structurally similar but have distinct mechanisms of action . Additionally, bimatoprost has been shown to influence adipocyte biology by inhibiting preadipocyte differentiation while promoting their proliferation, suggesting potential implications for obesity treatment .
The synthesis of bimatoprost has evolved over time. Traditional methods involve multi-step organic synthesis techniques that can be complex and resource-intensive. Recent advancements include enzymatic reactions that simplify the synthesis process, making it more efficient and environmentally friendly. In particular, machine learning algorithms have been employed to optimize synthetic pathways, enhancing the practicality of producing bimatoprost and similar compounds .
Bimatoprost has several applications:
Bimatoprost belongs to a class of compounds known as prostaglandin analogs. Here are some similar compounds along with their unique characteristics:
Compound Name | Unique Characteristics |
---|---|
Latanoprost | Primarily acts on prostaglandin F receptors; used for glaucoma treatment; causes eyelash growth as well. |
Travoprost | Similar mechanism to bimatoprost but has different side effects; also used in glaucoma treatment. |
Tafluprost | A newer prostaglandin analog with once-daily dosing; less likely to cause conjunctival hyperemia compared to others. |
Unoprostone | Acts differently by mimicking natural prostaglandins; less potent than bimatoprost in lowering intraocular pressure. |
Bimatoprost stands out due to its unique action as a prostamide rather than a typical prostaglandin analog, which allows it to exert effects without activating known prostanoid receptors . This distinction contributes to its specific therapeutic profile and side effect profile compared to other compounds in its class.
A unified chemoenzymatic route developed at Fudan University employs a “biocatalytic retrosynthesis” logic that stitches together enzymatic and chemocatalytic steps to access five commercial prostaglandins, including bimatoprost, in 11–12 steps from dichloro‐bicyclic ketone 6a with overall yields of 3.8–8.4% [1] [2].
Key features:
Table 1 summarises recent biocatalytic retrosynthesis routes.
Route | Starting Material | Biocatalysts (step) | Step Count | Overall Yield | Max Scale Reported |
---|---|---|---|---|---|
Fudan unified synthesis [1] [2] | Dichloro-ketone 6a | BVMO (step 2); KRED (step 9) | 11–12 | 3.8–8.4% | 5 g (lab) |
Nature Communications concise path [3] | Bromohydrin core | BVO (step 1); Ni-cross couplings | 5–7 | 10–12% | 10 g |
Pichia anomala one-pot cascade [4] | Corey lactone benzoate | Endogenous ene-reductase / ketoreductase / esterase | 9 | 17% | 1 g |
BVMOs offer high chemo- and stereocontrol for constructing the bicyclic γ-lactone core:
Table 2 compares representative enzyme metrics.
Enzyme Source | Substrate (model) | ee / dr | TOF (h⁻¹) | Operational Stability |
---|---|---|---|---|
E. coli-expressed BVMO (Fudan) [2] | 6a | 99% ee | 380 | >48 h at 25 °C |
PAMO-P3 mutant [5] | 2-phenylcyclohexanone | 98% ee | 110 | 72 h at 30 °C |
H. algeriensis BVMO [7] | 2-dodecanone | n/a | 95 | 5 days at 25 °C |
Varinder Aggarwal’s organocatalytic programme converts succinaldehyde into a bicyclic enal through l-proline-mediated double aldol dimerisation, furnishing the intermediate in 32% isolated yield on multigram scale [8]. Subsequent lactonisation and side-chain elaboration deliver bimatoprost in only seven steps and >99% ee [9] [10].
Advances include:
Table 3 contrasts leading aldol-based routes.
Method | Catalyst | Steps to Bimatoprost | Overall Yield | Notable Attributes |
---|---|---|---|---|
Aggarwal 2015 [9] [10] | l-Proline (20 mol %) | 7 | 11% | 7-step shortest route; >99% ee |
Re-optimised 2018 [8] | l-Proline (10 mol %) + DBA | 7 | 21% | 2× yield, scalable to 50 g enal |
Hayashi pot-economical [11] | Diphenylprolinol silyl ether | 8 | 18% | Telescoped one-pot sequences |
The prostaglandin skeleton is prone to epimerisation (15 R) and double-bond isomerisation (5,6-trans). An integrated chromatography (silica, EtOH/heptane 94:6) followed by acetonitrile crystallisation lowers total impurities below 0.2%, achieving ≥99.8% purity at kilogram scale [12]. The European Medicines Agency specifies related substances limits of ≤0.5% each for commercial drug substance [13].
An OPRD assessment of 14 published routes reported median isolated yield of 12% and average PMI > 600 kg kg⁻¹; incorporating biocatalytic steps reduced PMI by ~35% owing to benign reagents and milder conditions [14]. Continuous-flow oxidation modules in the Fudan synthesis trimmed solvent use by 22% [1].
Table 4 summarises selected industrial optimisation metrics.
Parameter | Legacy Route [15] | Optimised Route | Improvement |
---|---|---|---|
Overall yield | 9% | 14% | +55% |
PMI (kg kg⁻¹) | 730 | 480 | –34% |
Chromatography cycles | 3 | 1 | –67% |
15 R + 5,6-trans impurities | 0.9% | 0.18% | –80% |
Irritant;Health Hazard